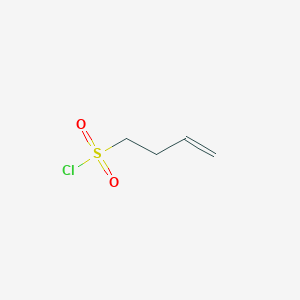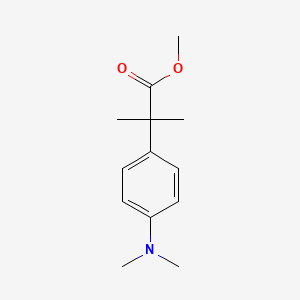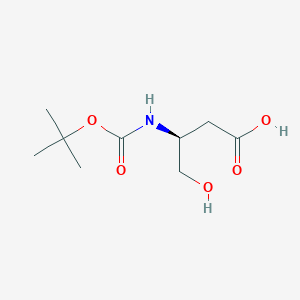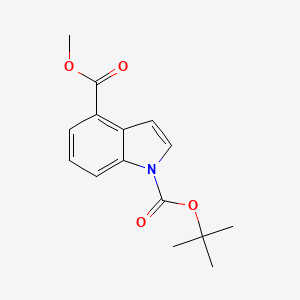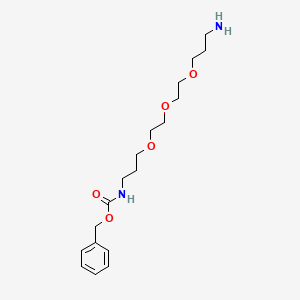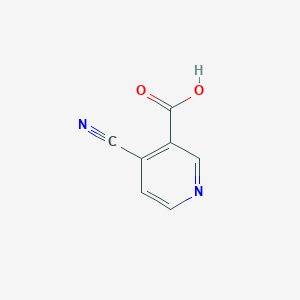
4-氰基烟酸
描述
Synthesis Analysis
The synthesis of nicotinic acid derivatives, such as 4-Cyanonicotinic acid, has been studied . A promising method involves the nitrilase-mediated synthesis of nicotinic acid from 3-cyanopyridine . This process has emerged as a viable alternative to its chemical synthesis .Molecular Structure Analysis
The molecular structure of 4-Cyanonicotinic Acid consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The canonical SMILES representation of the molecule is C1=CN=CC(=C1C#N)C(=O)O .Physical And Chemical Properties Analysis
4-Cyanonicotinic Acid has a molecular weight of 148.12 and a molecular formula of C7H4N2O2 . Its physical and chemical properties would be determined by these characteristics as well as its molecular structure .科学研究应用
Application 1: Pseudopeptides based on nicotinic acid with 4-amidoxime unit
- Summary of the Application: 4-Cyanonicotinic acid is used in the synthesis of pseudopeptides, which are compounds that mimic the structure and function of peptides. These pseudopeptides are coupling products of nicotinic acid with amino acid esters bearing an amidoxime function at position 4 .
- Methods of Application or Experimental Procedures: The carbodiimide-mediated coupling of 4-cyanonicotinic acid with L-amino acid methyl esters takes place with the predominant formation of bicyclic compounds. Under the action of hydroxylamine, they undergo pyrrolidine cycle opening with the formation of pseudopeptides .
- Results or Outcomes: Amidoximes serve as amidine precursors due to their ability to be reduced by mARC-containing enzyme system to the amidines, which are effective mimetics of the guanidine moiety of arginine in the development of anticoagulant drugs .
Application 2: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products
- Summary of the Application: Niacinamide, a derivative of 4-Cyanonicotinic acid, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells. It has become a key functional ingredient in diverse skincare products and cosmetics .
- Methods of Application or Experimental Procedures: Niacinamide is used in skincare products and cosmetics. It plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells .
- Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
Application 3: Synthesis of Nicotinic Acid
- Summary of the Application: 4-Cyanonicotinic acid is used in the synthesis of nicotinic acid .
- Methods of Application or Experimental Procedures: The use of hyper induced whole cell nitrilase of G. terrae as biocatalyst (10 U per ml reaction) to synthesize nicotinic acid from 3-cyanopyridine in a fed batch reaction at one litre scale .
- Results or Outcomes: The process resulted in the accumulation of 1.65 M (202 g) nicotinic acid in 330 min .
Application 4: Electrophilic Cyanide-Transfer Reagents
- Summary of the Application: 4-Cyanonicotinic acid is used in the development of electrophilic cyanide-transfer reagents. These reagents have become a versatile strategy to access important structural motives in a complementary way compared to other methods .
- Methods of Application or Experimental Procedures: The use of electrophilic cyanide-transfer reagents has been very successfully employed for the cyanation of different nucleophiles .
- Results or Outcomes: This method has now become a powerful synthetic tool even with respect to asymmetric transformations .
Application 5: Antibacterial Properties
- Summary of the Application: 4-Aminocinnamic acid, a derivative of 4-Cyanonicotinic acid, is grafted onto certain fibers to endow them with robust and sustained antibacterial properties .
- Methods of Application or Experimental Procedures: The grafting process is efficient, green, and easy to operate both in the work-up stage and purification .
- Results or Outcomes: The material with grafted 4-aminocinnamic acid has shown advantageous antibacterial properties for use in relevant applications .
安全和危害
The safety data sheet for a related compound, nicotinic acid, indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s also harmful to aquatic life . While this information may not directly apply to 4-Cyanonicotinic Acid, it provides some insight into the potential hazards of related compounds.
未来方向
The future directions for research on 4-Cyanonicotinic Acid and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . For instance, the development of more efficient and sustainable methods for the synthesis of nicotinic acid derivatives could be a valuable area of research .
Relevant Papers Several papers have been published on topics related to 4-Cyanonicotinic Acid. For instance, one paper discusses the carbodiimide-mediated coupling of 4-cyanonicotinic acid with L-amino acid methyl esters . Another paper presents the preparation, characterization, and antibacterial properties of 4-aminocinnamic acid-modified cellulose fibers . These papers provide valuable insights into the properties and potential applications of 4-Cyanonicotinic Acid and related compounds.
属性
IUPAC Name |
4-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDLDWUKSYREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479396 | |
| Record name | 4-Cyanonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanonicotinic acid | |
CAS RN |
827616-51-3 | |
| Record name | 4-Cyanonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



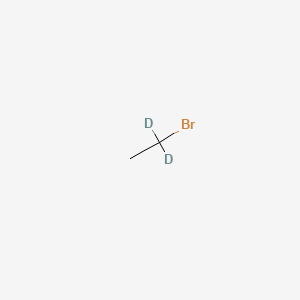
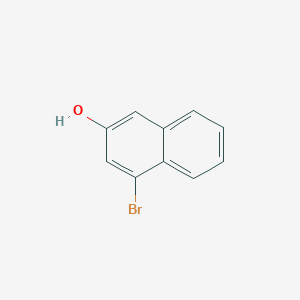
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)

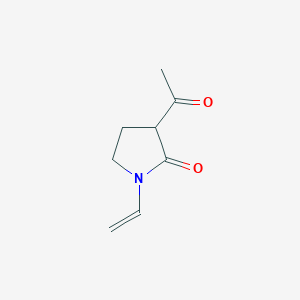
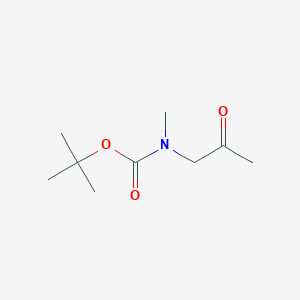

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
